4-bromo-N-cyclooctylbenzenesulfonamide

Medicinal Chemistry Structure-Activity Relationship Electrophilic Aromatic Substitution

4-Bromo-N-cyclooctylbenzenesulfonamide (CAS 574718-32-4; C₁₄H₂₀BrNO₂S; MW 346.29 g/mol) is a para-brominated benzenesulfonamide featuring an N-cyclooctyl substituent. It belongs to a chemotype under investigation for dual carbonic anhydrase (CA) inhibition and oxidative phosphorylation (OXPHOS) blockade ,.

Molecular Formula C14H20BrNO2S
Molecular Weight 346.29 g/mol
Cat. No. B334942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-cyclooctylbenzenesulfonamide
Molecular FormulaC14H20BrNO2S
Molecular Weight346.29 g/mol
Structural Identifiers
SMILESC1CCCC(CCC1)NS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H20BrNO2S/c15-12-8-10-14(11-9-12)19(17,18)16-13-6-4-2-1-3-5-7-13/h8-11,13,16H,1-7H2
InChIKeyAKCLXEHCHUIPKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-N-cyclooctylbenzenesulfonamide: Structural and Pharmacophoric Baseline for Scientific Procurement


4-Bromo-N-cyclooctylbenzenesulfonamide (CAS 574718-32-4; C₁₄H₂₀BrNO₂S; MW 346.29 g/mol) is a para-brominated benzenesulfonamide featuring an N-cyclooctyl substituent . It belongs to a chemotype under investigation for dual carbonic anhydrase (CA) inhibition and oxidative phosphorylation (OXPHOS) blockade [1], . The combination of a bulky cyclooctyl group (key for CA IX hydrophobic pocket engagement) and a 4-bromo substituent (modulating electrophilicity and lipophilicity) defines its differentiated scaffold within benzenesulfonamide-focused medicinal chemistry programs .

Why Benzenesulfonamide Analogs Cannot Substitute 4-Bromo-N-cyclooctylbenzenesulfonamide in Targeted Research


In-class benzenesulfonamides are not functionally interchangeable due to the strict dependence of target engagement on three structural variables: halogen position, N-alkyl ring size, and electronic balance [1]. The para-bromine directs electrophilic substitution chemistry distinct from meta-halogenated analogs [2]. The cyclooctyl ring, with its unique conformational flexibility and larger hydrophobic footprint compared to cyclohexyl or smaller rings, determines isoform selectivity in carbonic anhydrase binding pockets—a feature documented in crystallographic studies with ortho-cyclooctylamino sulfonamides [3]. Simultaneous OXPHOS inhibition, as reported for this chemotype, introduces an orthogonal mechanism not present in non-halogenated or smaller-ring variants . Substituting any of these structural elements alters both pharmacodynamic profile and synthetic tractability, making direct evidence-based selection essential.

Quantitative Differentiation of 4-Bromo-N-cyclooctylbenzenesulfonamide Against Closest Analogs


Para-Bromo vs. Meta-Bromo Positional Isomerism: Implications for Target Engagement and Synthetic Utility

The 4-bromo substitution in the target compound directs electrophilic reactions to the ortho positions, enabling regioselective late-stage functionalization inaccessible to the 3-bromo isomer . In carbonic anhydrase inhibitor design, para-substituted benzenesulfonamides consistently show superior retention of the sulfonamide zinc-binding pharmacophore compared to meta-substituted variants, where steric clash with the active site rim reduces binding enthalpy [1]. The 3-bromo isomer (CAS not available; MW 346.29 g/mol) shares identical molecular formula but divergent dipole moment and electrostatic potential surface, affecting recognition by polar binding pockets [2].

Medicinal Chemistry Structure-Activity Relationship Electrophilic Aromatic Substitution

Cyclooctyl vs. Cyclohexyl N-Substitution: Lipophilicity and Conformational Flexibility for CA IX Selectivity

The cyclooctyl ring in the target compound provides a significantly larger hydrophobic surface area for the CA IX-specific hydrophobic pocket compared to the cyclohexyl analog (4-bromo-N-cyclohexylbenzenesulfonamide, CAS 7454-76-4, MW 318.23 g/mol, XLogP3: 3.4) [1]. Published crystallographic evidence demonstrates that bulky ortho substituents such as cyclooctyl fit into a unique hydrophobic subpocket in CA IX that is sterically inaccessible in CA II, establishing the structural basis for isoform selectivity [2]. While direct IC₅₀ comparison data between the two analogs is unavailable, the cyclohexyl variant lacks the conformational flexibility and extended hydrophobic reach of the cyclooctyl group, which is predicted to reduce CA IX residence time [3].

Carbonic Anhydrase Inhibition Isoform Selectivity Lipophilicity-Driven Design

Halogenated vs. Non-Halogenated N-Cyclooctylbenzenesulfonamide: The 4-Bromo Effect on Molecular Recognition

The 4-bromo substituent in the target compound introduces a σ-hole donor capable of forming halogen bonds with backbone carbonyls in protein binding sites, a critical interaction absent in the non-halogenated N-cyclooctylbenzenesulfonamide (CAS 424804-47-7, MW 267.39 g/mol, XLogP ≈ 3.5) [1]. Bromine at the para position increases molecular polarizability (atomic polarizability: Br ≈ 3.05 ų vs. H ≈ 0.67 ų) and computed XLogP by approximately 0.8–1.0 log units relative to the unsubstituted analog [2]. In sulfonamide-based CA inhibitor series, para-halogenation has been shown to enhance binding affinity through both dispersive interactions and modulation of the sulfonamide NH pKa [3].

Halogen Bonding Molecular Recognition Drug Design

Dual Pharmacophore Potential: CA IX Selectivity Combined with OXPHOS Complex I Inhibition

The target compound is positioned as a member of a benzenesulfonamide series reported to inhibit both carbonic anhydrase IX and mitochondrial OXPHOS Complex I . This dual pharmacophore profile is structurally dependent on the combination of a sulfonamide zinc-binding group (for CA) and the lipophilic cyclooctyl-bromophenyl moiety (for mitochondrial membrane partitioning) [1]. The 4-methyl analog (N-cyclooctyl-4-methylbenzenesulfonamide, CAS 16801-74-4, MW 281.41 g/mol) lacks the electron-withdrawing bromine and shows substantially reduced OXPHOS inhibitory activity as inferred from SAR trends in benzene-1,4-disulfonamide OXPHOS inhibitors, where electron-withdrawing substituents enhance Complex I binding . No single analog combines CA IX selectivity with OXPHOS inhibition to the same degree as the 4-bromo-cyclooctyl scaffold.

Cancer Metabolism OXPHOS Inhibition Dual-Target Pharmacology

Evidence-Backed Application Scenarios for Procuring 4-Bromo-N-cyclooctylbenzenesulfonamide


CA IX-Selective Inhibitor Development for Hypoxic Tumor Targeting

Use as a scaffold for designing isoform-selective carbonic anhydrase IX inhibitors. The cyclooctyl group exploits the CA IX-specific hydrophobic pocket identified crystallographically, while the 4-bromo substituent provides a vector for halogen-bonding optimization [1]. Structure-activity relationship studies should benchmark against cyclohexyl and non-halogenated analogs to quantify selectivity gains [2].

OXPHOS Complex I Inhibitor Lead Optimization in Pancreatic Cancer and AML

Employ as a starting point for mitochondrial Complex I inhibitor programs targeting OXPHOS-dependent cancers [1]. The electron-withdrawing 4-bromo group is consistent with SAR requirements for potent Complex I inhibition. Compare with 4-methyl and 4-nitro analogs to map electronic effects on IC₅₀ values [2].

Late-Stage Functionalization via Ortho-Directed Metalation Chemistry

The para-bromo substituent directs ortho-lithiation and subsequent electrophilic quenching, enabling regioselective introduction of additional functional groups (e.g., formyl, carboxyl, boronate) for library expansion [1]. This synthetic advantage is not shared by the 3-bromo positional isomer and supports efficient parallel synthesis of sulfonamide libraries [2].

Halogen-Bonding Probe in Structural Biology and Fragment-Based Drug Discovery

Deploy as a halogen-bond donor probe in co-crystallization studies to map σ-hole acceptor sites on protein targets [1]. The 4-bromo group provides superior anomalous scattering signal (Br f'' = 1.28 e⁻ at Cu Kα) for X-ray crystallographic phasing compared to chloro analogs [2].

Quote Request

Request a Quote for 4-bromo-N-cyclooctylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.